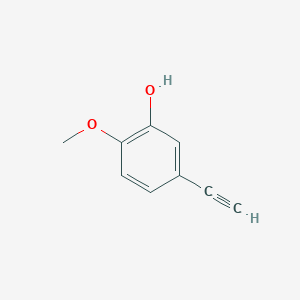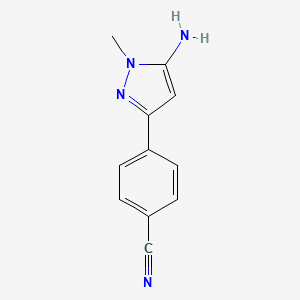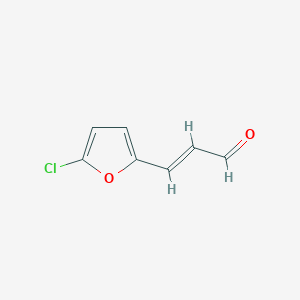
3-(3-Ethynylphenyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Ethynylphenyl)morpholine is an organic compound that belongs to the class of morpholines It features a morpholine ring substituted with a 3-ethynylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Ethynylphenyl)morpholine typically involves the coupling of a morpholine derivative with an ethynyl-substituted benzene. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium catalysts and boron reagents to form the carbon-carbon bond between the morpholine and the ethynylphenyl group . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(3-Ethynylphenyl)morpholine can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ethynyl group can be reduced to form ethyl or ethylene derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of phenyl ketones or aldehydes.
Reduction: Formation of ethylphenylmorpholine or ethylene derivatives.
Substitution: Formation of brominated or nitrated phenylmorpholine derivatives.
Applications De Recherche Scientifique
3-(3-Ethynylphenyl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mécanisme D'action
The mechanism of action of 3-(3-Ethynylphenyl)morpholine involves its interaction with specific molecular targets. The ethynyl group can participate in π-π stacking interactions with aromatic residues in proteins, potentially modulating their activity. Additionally, the morpholine ring can form hydrogen bonds with amino acid residues, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
3-(3-Phenylethynyl)morpholine: Similar structure but with a phenylethynyl group instead of an ethynylphenyl group.
3-(3-Ethynylphenyl)piperidine: Contains a piperidine ring instead of a morpholine ring.
3-(3-Ethynylphenyl)tetrahydrofuran: Features a tetrahydrofuran ring instead of a morpholine ring.
Uniqueness: 3-(3-Ethynylphenyl)morpholine is unique due to the presence of both the morpholine ring and the ethynylphenyl group, which confer distinct chemical reactivity and potential biological activity. Its structural features allow for diverse applications in various fields, making it a valuable compound for research and industrial purposes .
Propriétés
Formule moléculaire |
C12H13NO |
|---|---|
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
3-(3-ethynylphenyl)morpholine |
InChI |
InChI=1S/C12H13NO/c1-2-10-4-3-5-11(8-10)12-9-14-7-6-13-12/h1,3-5,8,12-13H,6-7,9H2 |
Clé InChI |
ORXWMYJVFXHSRD-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC(=CC=C1)C2COCCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







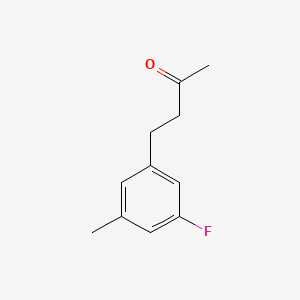

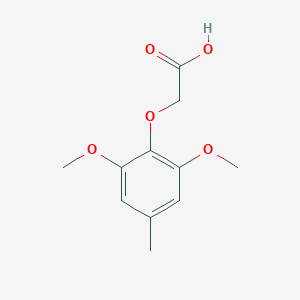
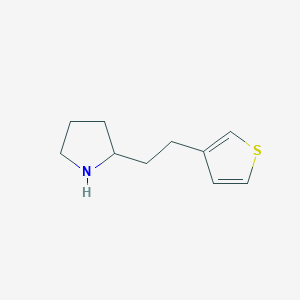
aminedihydrochloride](/img/structure/B13602359.png)
